![molecular formula C8H9BrOS B2586710 2-(5-Bromothiophen-2-yl)-2-methyloxetane CAS No. 1783427-68-8](/img/structure/B2586710.png)
2-(5-Bromothiophen-2-yl)-2-methyloxetane
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Overview
Description
The compound “2-(5-Bromothiophen-2-yl)acetic acid” is related to your query . It has a molecular weight of 221.07 and its IUPAC name is (5-bromo-2-thienyl)acetic acid .
Synthesis Analysis
A related compound, a chalcone derivative (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT), has been synthesized by Claisen-Schmidt condensation reaction .Molecular Structure Analysis
A related compound, 2-acetyl-5-bromothiophene, was found to have a planar structure .Chemical Reactions Analysis
Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction has been used with boron reagents for various applications .Physical And Chemical Properties Analysis
The related compound “2-(5-Bromothiophen-2-yl)acetic acid” is a solid at room temperature and should be stored in a dark place, under -20C . Another related compound, (5-bromothiophen-2-yl)methylamine, is a liquid at room temperature .Scientific Research Applications
- Application : 5-Bromo-2-thienylboronic acid serves as a valuable boron reagent in SM coupling reactions. Researchers use it to synthesize diverse organic molecules, including benzotriazole-containing organic sensitizers and meso-polyarylamide-BODIPY hybrids .
- Application : Researchers have employed 5-Bromo-2-thienylboronic acid in the synthesis of 2,3,5-trisubstituted thiophene derivatives. These derivatives find applications in materials science, pharmaceuticals, and organic electronics .
Suzuki-Miyaura Coupling Reactions
Thiophene Derivatives Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-methyloxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-8(4-5-10-8)6-2-3-7(9)11-6/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIMGCQNZLVHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-2-methyloxetane |
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